![molecular formula C19H27N5O2 B2828751 4-butoxy-N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)benzamide CAS No. 921503-03-9](/img/structure/B2828751.png)
4-butoxy-N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)benzamide
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Overview
Description
Tetrazole derivatives, such as the one you mentioned, play a very important role in medicinal and pharmaceutical applications . They are often used in the synthesis of various pharmaceutical agents .
Synthesis Analysis
Tetrazole compounds can be synthesized in eco-friendly approaches such as the use of water as solvent, moderate conditions, non-toxic, easy extractions, easy setup, low cost, etc. with good to excellent yields . The most direct and convenient route to 5-substituted-1H-tetrazoles is [2+3]-cycloaddition between a nitrile and an azide .Molecular Structure Analysis
Tetrazoles are five-membered aza compounds with 6π electrons, and 5-substituted tetrazole reactivity is similar to aromatic compounds . The acidic nature of tetrazole is similar to corresponding carboxylic acids, but there is a difference in annular tautomerism of ring tetrazoles to carboxylic acids .Chemical Reactions Analysis
Tetrazoles easily react with acidic materials and strong oxidizers to liberate corrosive and toxic gases and heat . They undergo reaction with few active metals and produce new compounds which are explosives to shocks .Physical And Chemical Properties Analysis
Tetrazole is a crystalline light yellow powder and odorless . It shows a melting point temperature at 155–157°C . On heating, tetrazoles decompose and emit toxic nitrogen fumes .Scientific Research Applications
Potential Antitumor and Bioactive Properties
Research indicates that compounds structurally related to 4-butoxy-N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)benzamide exhibit significant antitumor effects and bioactivities. The synthesis processes of such compounds, starting from commercially available materials, have been optimized to achieve high yields. These compounds have been characterized through various spectroscopic methods, confirming their potential in biomedical applications, particularly in cancer research (H. Bin, 2015).
Herbicidal Activity
Tetrazoles and oxadiazoles, related to the structural framework of this compound, are known for their wide range of pharmaceutical and biological activities. Notably, their herbicidal activity has been explored, with some compounds displaying significant effectiveness against both dicotyledonous and monocotyledonous plants. This opens avenues for agricultural applications, where such compounds can be utilized as herbicides (W. Bao, 2008).
Synthesis of Complex Heterocyclic Compounds
The compound and its related structures serve as key intermediates in the synthesis of complex heterocyclic compounds, which have applications in developing central nervous system agents, among other pharmaceutical uses. Such research not only expands the chemical synthesis repertoire but also contributes to the discovery of new drugs with potential therapeutic applications (L. Martin et al., 1981).
Safety and Hazards
properties
IUPAC Name |
4-butoxy-N-[(1-cyclohexyltetrazol-5-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N5O2/c1-2-3-13-26-17-11-9-15(10-12-17)19(25)20-14-18-21-22-23-24(18)16-7-5-4-6-8-16/h9-12,16H,2-8,13-14H2,1H3,(H,20,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQWSLHIUUTZHNV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NCC2=NN=NN2C3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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